molecular formula C10H9NO2S B8507477 (2-Phenoxythiazol-4-yl)methanol

(2-Phenoxythiazol-4-yl)methanol

Cat. No.: B8507477
M. Wt: 207.25 g/mol
InChI Key: JVQGDYICRHZZTO-UHFFFAOYSA-N
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Description

(2-Phenoxythiazol-4-yl)methanol is a thiazole derivative featuring a phenoxy substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The phenoxy group introduces electron-withdrawing characteristics, which may influence electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(2-phenoxy-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C10H9NO2S/c12-6-8-7-14-10(11-8)13-9-4-2-1-3-5-9/h1-5,7,12H,6H2

InChI Key

JVQGDYICRHZZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CS2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-phenoxy group in the target compound contrasts with phenyl (e.g., in ) or phenylethyl () groups. Phenoxy’s electron-withdrawing nature may reduce thiazole ring reactivity compared to electron-donating groups like methoxy .
  • Functional Group Diversity: The hydroxymethyl group in (2-Phenoxythiazol-4-yl)methanol allows for derivatization similar to benzaldehyde in ’s compound, which can undergo nucleophilic additions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Stability Notes References
This compound Not reported Moderate polarity Likely stable under anhydrous conditions Inferred
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol Not reported Low aqueous solubility High lipophilicity due to phenylethyl chain
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde 100–102 Soluble in ethanol Aldehyde group prone to oxidation
(2-Aminothiazol-4-yl)methanol Not reported High polarity Reactive amine group; hygroscopic

Key Observations :

  • Polarity: The hydroxymethyl group in the target compound likely enhances polarity compared to non-polar substituents (e.g., phenylethyl in ).
  • Stability: Thiazoles with electron-withdrawing groups (e.g., phenoxy) may exhibit greater thermal stability than those with electron-donating groups .

Key Observations :

  • Safety : Thiazole alcohols generally require precautions against dermal exposure and inhalation, as seen in related compounds .
  • Biological Potential: Thiazoles with hydroxymethyl groups are often explored for drug development due to hydrogen-bonding capacity, though specific data for the target compound are lacking.

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